Cyclopentanone, 2-(1-oxopropyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentanone, 2-(1-oxopropyl)-, can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with propionic anhydride in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Another method involves the isomerization of cyclopentene oxide in the presence of a palladium catalyst. This reaction is carried out in a hydrogen atmosphere at elevated temperatures, resulting in the formation of cyclopentanone, 2-(1-oxopropyl)-, with high yield and selectivity .
Industrial Production Methods
Industrial production of cyclopentanone, 2-(1-oxopropyl)-, often involves the continuous flow preparation method. This method utilizes a reactor system where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach allows for efficient production with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Cyclopentanone, 2-(1-oxopropyl)-, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions to form carboxylic acids.
Reduction: Reduction of cyclopentanone, 2-(1-oxopropyl)-, can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alcohol.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted cyclopentanone derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Cyclopentanone, 2-(1-oxopropyl)-, has several scientific research applications across various fields:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in the development of pharmaceuticals, particularly in the synthesis of novel drug candidates.
Mechanism of Action
The mechanism of action of cyclopentanone, 2-(1-oxopropyl)-, involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved vary depending on the specific application and context .
Comparison with Similar Compounds
Cyclopentanone, 2-(1-oxopropyl)-, can be compared with other similar compounds, such as:
Cyclopentanone: The parent compound, which lacks the oxopropyl group.
2-Methyl-5-(2-oxopropyl)cyclopentanone: A derivative with a methyl group at the fifth position.
2-Pentyl-cyclopentanone: A derivative with a pentyl group at the second position.
The uniqueness of cyclopentanone, 2-(1-oxopropyl)-, lies in its specific chemical structure, which imparts distinct reactivity and properties compared to its analogs.
Properties
CAS No. |
7391-48-2 |
---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
2-propanoylcyclopentan-1-one |
InChI |
InChI=1S/C8H12O2/c1-2-7(9)6-4-3-5-8(6)10/h6H,2-5H2,1H3 |
InChI Key |
LYGKNTGKONXCRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CCCC1=O |
Origin of Product |
United States |
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